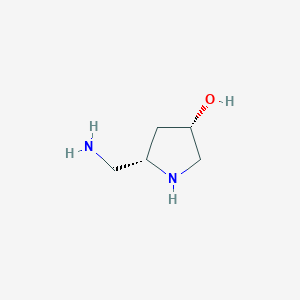

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol

Descripción general

Descripción

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.164. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer specific interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 115.18 g/mol. Its stereochemistry, indicated by the (3S,5S) configuration, is crucial as it influences the compound's pharmacodynamics and pharmacokinetics.

The biological activity of this compound primarily involves its role as a ligand in protein-ligand interactions. It may modulate the activity of various enzymes and receptors through non-covalent interactions, including hydrogen bonding and hydrophobic effects. This modulation can lead to significant therapeutic outcomes in various conditions, particularly neurological disorders.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against neurodegenerative diseases. It has been shown to enhance cognitive functions and reduce symptoms associated with conditions such as epilepsy and anxiety disorders .

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness as an adjunct to traditional antibiotics has been explored, particularly in enhancing the efficacy of treatments against resistant strains like MRSA .

- Potential as a Drug Scaffold : The compound's structural characteristics make it an attractive scaffold for further drug development. Its ability to interact with multiple biological targets suggests potential applications in designing new therapeutics for metabolic and neurological disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Neuroprotection : A study involving animal models showed that administration of this compound resulted in improved cognitive performance in tasks designed to assess memory and learning capabilities. The compound was found to significantly reduce oxidative stress markers in the brain .

- Combination Therapy for Infections : In a clinical setting, this compound was tested alongside standard antibiotic regimens for treating bacterial infections. Results indicated a synergistic effect when combined with vancomycin, leading to enhanced bacterial clearance from biofilms compared to treatment with antibiotics alone .

Comparative Analysis

To better understand the potential of this compound relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol | C6H13N2O | Structural isomer; potential for different activity |

| (3S,4R)-4-(Aminomethyl)pyrrolidine | C6H13N2O | Related structure; studied for anti-inflammatory effects |

| (2R,4R)-4-(Aminomethyl)tetrahydrofuran | C6H13N2O | Exhibits unique binding properties in receptor studies |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

- IUPAC Name : (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol

- Structure : The compound features a pyrrolidine ring with an aminomethyl group and a hydroxyl group at specific stereocenters, contributing to its unique biological properties.

Medicinal Chemistry

- Drug Development :

- Anticancer Activity :

- Neuroprotective Effects :

Biological Applications

- Enzyme Inhibition :

- Antimicrobial Properties :

Industrial Applications

- Fine Chemicals Production :

- Synthetic Routes :

Anticancer Activity Study

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against K562 leukemia cells. The results highlighted the importance of specific substitutions on the pyrrolidine ring for enhancing anticancer activity.

| Cell Line | Concentration Range | Observed Effect |

|---|---|---|

| K562 | 0.125 μM to 0.5 μM | Induced apoptosis and G2/M phase arrest |

Neuroprotection Study

In vitro studies showed that compounds structurally related to this compound protected neurons from glutamate-induced toxicity, suggesting a promising avenue for neurodegenerative disease treatment.

| Treatment | Effect |

|---|---|

| Compound A | Reduced neuronal apoptosis by 40% |

| Compound B | Enhanced cell viability under oxidative stress conditions |

Antimicrobial Efficacy Study

A screening of various derivatives revealed that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.21 μM |

| Escherichia coli | 0.25 μM |

Summary of Biological Activities

The unique properties of this compound make it a valuable compound in scientific research:

- Anticancer Agents : Potential lead compound for new cancer therapies.

- Neurological Disorders : Possible applications in treating depression or anxiety.

- Antimicrobial Activity : Candidates for antibiotic development.

Análisis De Reacciones Químicas

Primary Amine Reactions

The aminomethyl group undergoes characteristic nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride in basic conditions to form acetamide derivatives.

Example: Formation of N-acetylated products under anhydrous conditions with triethylamine . -

Carbamate Protection : Uses di-tert-butyl dicarbonate (Boc₂O) to generate tert-butoxycarbonyl (Boc)-protected intermediates, enhancing stability during subsequent reactions .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine derivatives, reversible under acidic hydrolysis .

Secondary Alcohol Reactions

The hydroxyl group participates in oxidation and esterification:

-

Oxidation : Converts to a ketone using KMnO₄ in acidic media or CrO₃ under controlled conditions.

Conditions: 0.1 M KMnO₄, H₂SO₄, 0°C → 90% yield of (3S,5S)-5-(aminomethyl)pyrrolidin-3-one. -

Esterification : Reacts with acetyl chloride to form acetate esters, catalyzed by DMAP .

Epimerization Control

Reactions preserve stereochemistry under mild conditions:

-

SN² Reactions : Substitutions at the hydroxyl group (after sulfonylation) proceed with inversion. For example, treatment with NaN₃ yields azide intermediates while retaining (3S,5S) configuration .

-

Reduction : Sodium borohydride reduces ketones to alcohols without racemization .

Pyrrolidine Ring Stability

The saturated ring remains intact under standard conditions but opens under extreme acidity (e.g., conc. HCl, 100°C) .

Key Reaction Pathways and Data

Mechanistic Insights

Propiedades

IUPAC Name |

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKJBJVGUAQJOS-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102911-16-8 | |

| Record name | rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.